molecular formula C17H18N2O5S B5732678 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide

Cat. No.: B5732678
M. Wt: 362.4 g/mol
InChI Key: IZDDMHDOAUYUSK-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties

Preparation Methods

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide typically involves multiple steps. The initial step often includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then further reacted with N,N-dimethylbenzamide in the presence of a suitable base such as lithium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For instance, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation. This inhibition can reduce inflammatory responses in biological systems .

Comparison with Similar Compounds

Similar compounds include other sulfonamides like sulfamethoxazole and sulfanilamide. Compared to these, 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide has a unique benzodioxin moiety, which may contribute to its distinct biological activities and potential therapeutic applications. This structural uniqueness can lead to different binding affinities and specificities for various biological targets .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-19(2)17(20)12-3-5-13(6-4-12)18-25(21,22)14-7-8-15-16(11-14)24-10-9-23-15/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDDMHDOAUYUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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